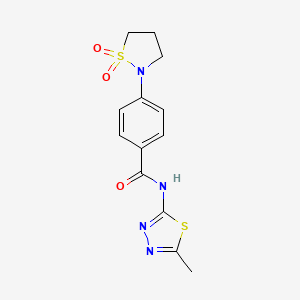
4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a thiazolidine ring and a thiadiazole ring, making it a unique molecule with diverse properties.
作用機序
The mechanism of action of 4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been reported to inhibit the activity of certain enzymes that are essential for the survival of cancer cells. Furthermore, it has been reported to exhibit antimicrobial activity by disrupting the cell membrane of microorganisms.
Biochemical and Physiological Effects:
4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide has been reported to exhibit various biochemical and physiological effects. It has been reported to modulate the expression of certain genes that are involved in the regulation of cell growth and apoptosis. It has also been reported to inhibit the activity of certain enzymes that are involved in the synthesis of DNA and RNA. Furthermore, it has been reported to exhibit antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases.
実験室実験の利点と制限
The advantages of using 4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide in lab experiments include its high purity and yield, as well as its diverse properties. It has been reported to exhibit significant anticancer, antitumor, and antimicrobial activities, making it a potential candidate for the development of new drugs. However, its mechanism of action is not fully understood, which may limit its potential applications.
将来の方向性
There are many future directions for the study of 4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential applications in the treatment of various diseases, such as cancer, bacterial infections, and inflammatory diseases. Furthermore, it may be beneficial to study its pharmacokinetics and toxicity in order to determine its safety and efficacy in vivo. Finally, it may be useful to develop new derivatives of 4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide with improved properties and selectivity.
合成法
The synthesis of 4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide involves the reaction between 5-methyl-1,3,4-thiadiazol-2-amine and 4-formylbenzoic acid in the presence of thionyl chloride. The resulting product is then treated with 2-mercaptoacetic acid to obtain the final compound. This method has been reported to yield the product with high purity and yield.
科学的研究の応用
4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide has been extensively studied for its potential applications in various fields of science. It has been reported to exhibit significant anticancer, antitumor, and antimicrobial activities. It has also been studied for its potential as a diagnostic tool for detecting cancer cells. Furthermore, it has been reported to possess antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases.
特性
IUPAC Name |
4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3S2/c1-9-15-16-13(21-9)14-12(18)10-3-5-11(6-4-10)17-7-2-8-22(17,19)20/h3-6H,2,7-8H2,1H3,(H,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDULHJTTDDTSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)N3CCCS3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

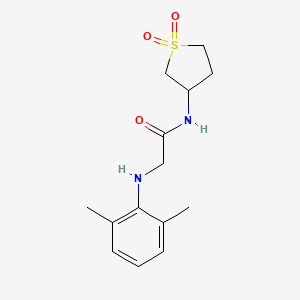
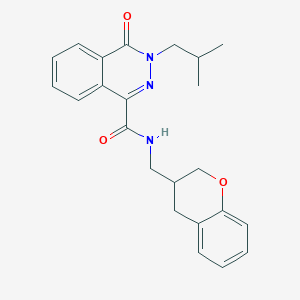
![4-[1-oxo-1-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propan-2-yl]oxybenzonitrile](/img/structure/B7545945.png)
![propan-2-yl 2,4-dimethyl-5-[(3-methyl-1,1-dioxothiolan-3-yl)carbamoyl]-1H-pyrrole-3-carboxylate](/img/structure/B7545949.png)
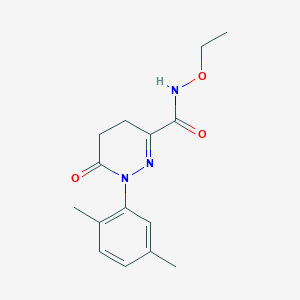

![N-(2,6-difluorophenyl)-3-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)propanamide](/img/structure/B7545970.png)


![2-(2,4-dichlorophenyl)-N-[1-(3-sulfamoylphenyl)ethyl]acetamide](/img/structure/B7546006.png)
![2-N,2-N-dimethyl-6-[1-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7546018.png)
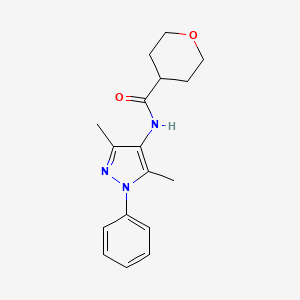
![N-[2-(4-methoxyphenyl)ethyl]-2-[1-(oxolan-2-ylmethyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B7546034.png)
![N,N-dimethyl-2-(4-oxothieno[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B7546050.png)